2-Benzylidenesuccinic acid
Overview
Description
2-Benzylidenesuccinic acid is a natural product found in Artemisia argyi with data available.
Scientific Research Applications
Drug Development and Bioactivity Analysis : 2-Benzylidenesuccinic acid derivatives have been utilized in the synthesis of pharmaceuticals, such as lignans, lignanamides, and renin inhibitors. An in-silico study compared the molecular properties and toxicity profiles of the most bioactive 2-(substituted benzylidene)succinic acid derivatives with selected anti-inflammatory drugs, demonstrating its potential in drug development. This study used computational methods to design bioactive 2-(substituted benzylidene)succinic acids with favorable pharmacokinetic and safety profiles, highlighting its use in optimizing drug candidates (Kuchana et al., 2020).
Synthesis of Biologically Active Compounds : The synthesis and characterization of specific substituted benzylidenesuccinic acids have led to the development of compounds with potential biological activities. For example, one study synthesized 4-(2-Benzyloxy-ethoxycarbonyl)-2-oxetanone from L-aspartic acid, indicating the versatility of benzylidenesuccinic acid derivatives in creating biologically active molecules (J. Xiao, 2005).
Anti-Inflammatory and Insulin-Sensitizing Hybrid Compounds : A study on hybrid compounds of non-sulfonylurea insulinotropic agents and thiazolidinedione-derived insulin-sensitizing agents found that the benzylidenesuccinic acid derivative exhibited comparable potency to nateglinide in insulin-releasing activity and to pioglitazone in insulin-sensitizing activity. This underscores its potential in creating new hybrid medications for diabetes management (Kitajima et al., 2000).
Environmental Applications : Benzylsuccinic acid derivatives have been proposed as distinctive indicators of anaerobic toluene and xylene metabolism in fuel-contaminated aquifers. A study developed a rapid electrospray LC/MS/MS method for analyzing benzylsuccinates in groundwater, demonstrating its utility in monitoring in situ bioremediation of gasoline-contaminated groundwater (Beller, 2002).
properties
IUPAC Name |
(2E)-2-benzylidenebutanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILORDWJFEQBS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5653-88-3 | |
Record name | Succinic acid, benzylidene- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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